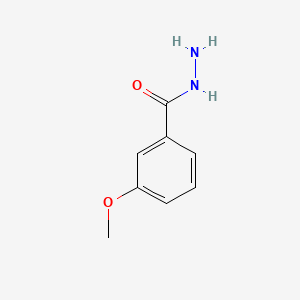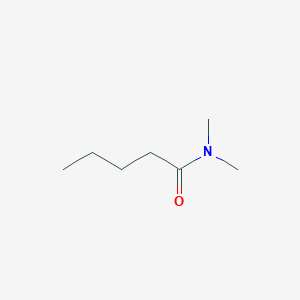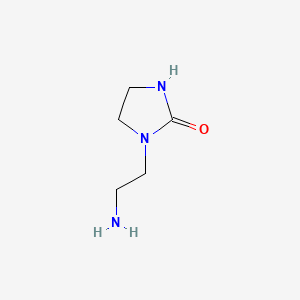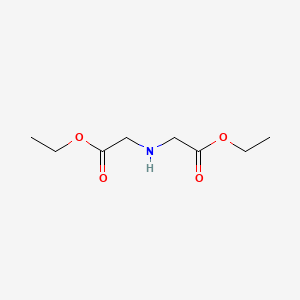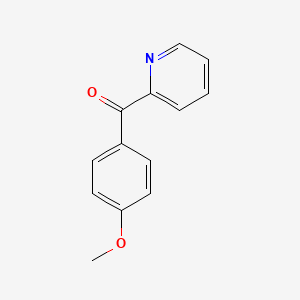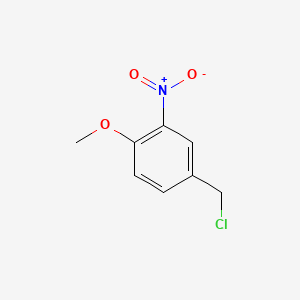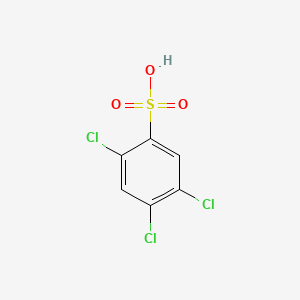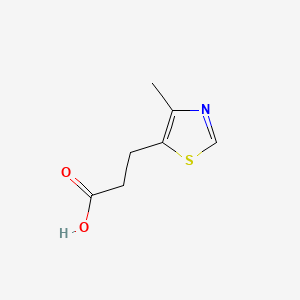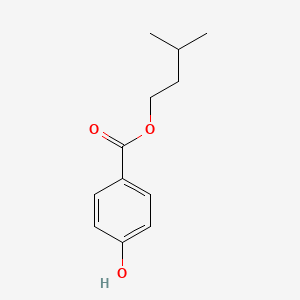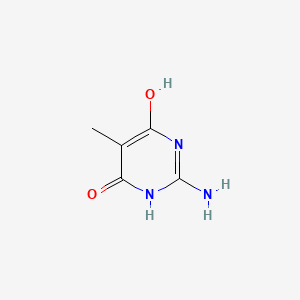
5-氯代苯并呋喃
描述
5-Chlorobenzofuran (5-CBF) is a chemical compound that is widely used in a variety of scientific and industrial applications. It is a versatile chemical that can be used in synthesis, as a reagent, and as a catalyst. 5-CBF is a colorless and odorless compound that is stable and non-toxic. It has a wide range of applications in both academia and industry, and is a valuable tool for scientists and engineers.
科学研究应用
抗癌活性
5-氯代苯并呋喃已被发现具有潜在的抗癌活性 . 苯并呋喃衍生物,包括 5-氯代苯并呋喃,已被证明具有重要的生物活性,可用于设计与传统疗法相比疗效更高的新型疗法 .
使用变构大麻素受体 1 型 (CB1) 调节剂 5-氯代苯并呋喃-2-羧酰胺开发了一系列十四种凋亡抗癌衍生物 . 然后测试每种化合物的抗增殖活性,通过细胞活力测定法针对人乳腺上皮细胞系 (MCF-10A) .
慢性病和急性感染的治疗
苯并呋喃是一种存在于植物中的杂环化合物,也可通过合成反应获得,已被证明可有效治疗慢性疾病,例如高血压、神经退行性疾病和氧化性疾病以及血脂异常 . 在急性感染中,苯并呋喃已显示出对病毒、细菌和寄生虫等微生物具有抗感染特性 .
作用机制
Target of Action
5-Chlorobenzofuran, a derivative of benzofuran, has been found to exhibit significant biological activities. Benzofuran derivatives have been reported to show extensive potential as antimicrobial agents . They have been found to be active against different clinically approved targets .
Mode of Action
Benzofuran derivatives have been known to interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives have been reported to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
It has been reported that benzofuran derivatives have potential anticancer activity . A series of apoptotic anticancer derivatives were developed using the Allosteric cannabinoid receptor type 1 (CB1) modulator 5-chlorobenzofuran-2-carboxamides .
Action Environment
Exposure to environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolise drugs and other foreign chemicals .
生化分析
Biochemical Properties
5-Chlorobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Chlorobenzofuran has been shown to interact with the Allosteric cannabinoid receptor type 1 (CB1) modulator, leading to antiproliferative activity against certain cancer cell lines . Additionally, 5-Chlorobenzofuran derivatives have demonstrated antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and cancer.
Cellular Effects
The effects of 5-Chlorobenzofuran on various cell types and cellular processes are profound. In cancer cells, 5-Chlorobenzofuran has been observed to inhibit cell proliferation and induce apoptosis, particularly in human mammary gland epithelial cell lines . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Chlorobenzofuran derivatives have been found to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-Chlorobenzofuran exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 5-Chlorobenzofuran derivatives act as inhibitors of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, 5-Chlorobenzofuran can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chlorobenzofuran in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 5-Chlorobenzofuran maintains its stability under specific conditions, allowing for prolonged biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to 5-Chlorobenzofuran has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Chlorobenzofuran vary with different dosages in animal models. Studies have shown that low to moderate doses of 5-Chlorobenzofuran can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At high doses, 5-Chlorobenzofuran may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chlorobenzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The metabolic fate of 5-Chlorobenzofuran and its metabolites is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 5-Chlorobenzofuran within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, 5-Chlorobenzofuran can accumulate in certain organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 5-Chlorobenzofuran is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 5-Chlorobenzofuran may be localized to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding the subcellular localization of 5-Chlorobenzofuran is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
5-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJOPFBXUHIQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945819 | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-05-3 | |
| Record name | Benzofuran, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key biological activities reported for 5-chlorobenzofuran derivatives?
A1: Research has primarily focused on the anti-cancer and anti-tuberculosis potential of 5-chlorobenzofuran derivatives. For instance, 5-chlorobenzofuran-2-carboxamide derivatives have demonstrated potent apoptotic antiproliferative activity against various cancer cell lines, including the breast cancer cell line MCF-7 . Additionally, 3-methyl-1-benzofuran-2-carbohydrazide, a related compound, has been investigated for its antituberculosis activity .
Q2: How does the structure of 5-chlorobenzofuran-2-carboxamide impact its antiproliferative activity?
A2: Studies have shown that the presence of a phenethyl moiety in the backbone structure of 5-chlorobenzofuran-2-carboxamide derivatives significantly enhances their antiproliferative activity . This suggests that the phenethyl group plays a crucial role in the interaction of these compounds with their biological targets, potentially influencing their binding affinity and downstream effects.
Q3: What are the potential molecular targets of 5-chlorobenzofuran-2-carboxamide derivatives in cancer cells?
A3: Research suggests that 5-chlorobenzofuran-2-carboxamide derivatives may act as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . By inhibiting these key proteins involved in cell growth and proliferation, these compounds could potentially induce apoptosis and inhibit tumor growth.
Q4: Are there any known applications of 5-chlorobenzofuran derivatives in the context of metabolic disorders?
A4: While not directly focused on 5-chlorobenzofuran, research on diethyl (4balpha,4calpha,9aalpha,9balpha)-3,6-dichlorocyclobuta[1,2-b:3,4-b']bisbenzofuran-9a,9b(4bH,4cH)-dicarboxylate, a dimer of ethyl 5-chlorobenzofuran-2-carboxylate, provides some insight. This dimer, structurally related to the antilipidemic drug clofibrate, exhibited antitriglyceridemic properties in rat models . This suggests that further exploration of 5-chlorobenzofuran derivatives in the context of metabolic disorders could be of interest.
Q5: What synthetic strategies are commonly employed to produce 5-chlorobenzofuran derivatives?
A5: Several methods are utilized to synthesize 5-chlorobenzofuran derivatives. One approach involves using 5-chloro-2-hydroxy-benzonitrile as a key starting material, which can be converted into various 2-acyl-3-amino-5-chlorobenzofuran derivatives through reactions with chloroacetone, phenacyl bromide, or 4-chlorophenacyl bromide . These intermediates can then be further modified to generate a diverse array of 5-chlorobenzofuran-based compounds for biological evaluation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


